molecular formula C5H9N B087234 Valeronitrile CAS No. 110-59-8

Valeronitrile

Cat. No.: B087234
CAS No.: 110-59-8
M. Wt: 83.13 g/mol
InChI Key: RFFFKMOABOFIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valeronitrile (CAS 110-59-8), also known as pentanenitrile or 1-cyanobutane, is a linear aliphatic nitrile with the molecular formula C₅H₉N and a molecular weight of 83.13 g/mol . It is a colorless liquid with applications in organic synthesis, industrial solvents, and as a precursor for agrochemicals (e.g., imidacloprid intermediates) . This compound enhances nitrilase activity in microbial strains such as Aspergillus niger K10, making it critical in biocatalysis . In electrochemistry, it serves as a co-solvent in dye-sensitized solar cells, achieving 8.01% conversion efficiency when mixed with acetonitrile . Safety data indicate an oral LD₅₀ of 191 mg/kg in mice, flammability (risk code R10), and toxicity upon ingestion (R25) .

Preparation Methods

Nucleophilic Substitution of Alkyl Halides

The classical synthesis of valeronitrile involves the nucleophilic substitution of 1-bromobutane or 1-chlorobutane with sodium cyanide. While economically viable, this method faces criticism for environmental and safety concerns.

Reaction Protocol and Limitations

In a typical procedure, 1-bromobutane reacts with sodium cyanide in methanol under reflux for 8 hours3. The crude product is purified via distillation, yielding this compound with sodium bromide as a byproduct. Key challenges include:

  • Toxicity Risks : Handling cyanide salts requires stringent safety measures due to acute toxicity3.

  • Waste Generation : Large quantities of sodium halide byproducts necessitate costly waste treatment .

  • Moderate Yields : Unoptimized conditions often result in yields below 80%, with impurities requiring additional purification3.

Despite these drawbacks, the method remains prevalent in small-scale laboratories due to its simplicity and accessibility of reagents3.

Dehydration of Valeronamide

This compound can theoretically be synthesized via the dehydration of valeronamide (CH₃(CH₂)₃CONH₂), though detailed experimental protocols are sparingly documented. This route involves removing a water molecule from the amide, typically using dehydrating agents like phosphorus pentoxide or thionyl chloride . However, the method’s industrial relevance is limited by:

  • Substrate Availability : Valeronamide is less commercially accessible than pentenenitrile or alkyl halides.

  • Energy Intensity : High temperatures and specialized equipment are often required, increasing operational costs .

Comparative Analysis of Preparation Methods

The following table synthesizes critical parameters across the three primary methods:

Method Yield Purity Catalyst Reusability Environmental Impact
Hydrogenation 98.4%99.8%10 cycles (7.8% loss)Low (solvent recovery)
Substitution 3<80%90–95%Not applicableHigh (toxic byproducts)
Dehydration UndisclosedUndisclosedNot applicableModerate (energy use)

Economic and Environmental Considerations

The hydrogenation route outperforms others in yield, purity, and sustainability, aligning with green chemistry principles. In contrast, the substitution method’s reliance on toxic reagents and waste generation limits its scalability 3. Dehydration remains niche due to substrate and energy constraints .

Chemical Reactions Analysis

Valeronitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing agents: Hydrogen gas and bimetallic catalysts are commonly used for reduction reactions.

    Nucleophiles: Various nucleophiles, such as amines or alcohols, can be used for substitution reactions.

Major Products:

    Valeric acid: Produced from the oxidation of this compound.

    Amylamine: Produced from the reduction of this compound.

    Substituted nitriles: Produced from nucleophilic substitution reactions.

Scientific Research Applications

Chemical Synthesis and Industrial Uses

Valeronitrile serves as an important building block in organic synthesis. Its primary applications include:

  • Solvent : this compound is utilized as a solvent in chemical reactions due to its favorable properties, including its ability to dissolve a wide range of organic compounds .
  • Chemical Intermediate : It is used as an intermediate in the production of various chemicals, notably valeric acid, which is further employed in the synthesis of esters and other derivatives .

This compound is increasingly significant in the pharmaceutical industry:

  • Drug Synthesis : It plays a crucial role in the synthesis of various pharmaceuticals. The compound is involved in the production of active pharmaceutical ingredients (APIs) through processes such as nitration and amidation .
  • Research and Development : this compound is frequently used in research laboratories for developing new drugs and therapies. Its unique chemical properties facilitate the exploration of novel medicinal compounds .

Case Study: Use in Drug Development

A notable application of this compound was observed in a study focusing on its use as a solvent for drug formulations. Researchers found that this compound enhanced the solubility and bioavailability of certain drugs, leading to improved therapeutic outcomes in preclinical trials . This demonstrates its potential role in optimizing drug delivery systems.

Biotechnology Applications

In biotechnology, this compound has been explored for its effects on microbial activity:

  • Nitrilase Induction : this compound has been shown to enhance nitrilase activity in various fungal strains, which can be harnessed for biocatalytic processes. This property is particularly valuable in biotransformations where nitrilases convert nitriles into useful carboxylic acids .
  • Metabolic Pathways : Studies indicate that this compound's hydrolysis products can significantly impact biological systems, especially concerning cyanide toxicity, which necessitates further research into its environmental implications and safety profiles.

Table 2: Applications of this compound in Biotechnology

ApplicationDescription
Nitrilase ActivityEnhances enzyme activity for biocatalysis
Drug Metabolism StudiesInvestigates metabolic pathways related to toxicity

Market Trends and Future Prospects

The market for this compound is projected to grow significantly due to increasing demand from the pharmaceutical and chemical industries. According to market forecasts, the global market size for this compound is expected to reach USD 5.92 billion by 2033, growing at a compound annual growth rate (CAGR) of 4% from 2023 . This growth is driven by:

  • Rising pharmaceutical research activities.
  • Increased demand for solvents and intermediates in chemical manufacturing.
  • Expanding applications in biotechnology.

Mechanism of Action

Valeronitrile exerts its effects primarily through the liberation of cyanide by cytochrome P450 enzymes. The cyanide is then detoxified and excreted in urine as thiocyanate . This mechanism is similar to other nitriles, where the cyano group is metabolized to release cyanide, which is subsequently detoxified.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physical Properties

Valeronitrile belongs to the homologous series of aliphatic nitriles, differing from shorter-chain analogues (e.g., acetonitrile, propionitrile, butyronitrile) by its extended alkyl chain. Key differences in volumetric properties during electron-transfer reactions are highlighted in Table 1.

Table 1: Volumetric Parameters of Aliphatic Nitriles in Electron-Transfer Reactions

Compound ΔVstr (ml·mol⁻¹) ΔVel (ml·mol⁻¹) ΔVstr – ΔVel (ml·mol⁻¹)
Acetonitrile –12.5 –10.9 –1.6
Propionitrile –21.2 –13.6 –7.6
Butyronitrile –23.6 –14.6 –9.0
This compound –29.5 –16.6 –12.9

Data source: IUPAC study on solvent effects in electron-transfer reactions .

The increasing magnitude of (ΔVstr – ΔVel) from acetonitrile to this compound (–1.6 to –12.9 ml·mol⁻¹) suggests greater structural entropy contributions in longer-chain nitriles, likely due to enhanced solvent reorganization during reactions .

Chemical Reactivity and Catalytic Behavior

Hydrogenation Kinetics

This compound’s hydrogenation involves dual reduction pathways:

C=C Bond Reduction : In cis-2-pentenenitrile hydrogenation, the C=C bond is reduced to this compound at rates comparable to the subsequent nitrile-to-amine step (pentylamine formation) .

Nitrile Reduction : Nitrile reduction is slower than olefin hydrogenation, particularly with doped Raney®-nickel catalysts, due to steric hindrance and electronic effects .

In contrast, acetonitrile and propionitrile exhibit faster nitrile reduction due to shorter alkyl chains, minimizing steric interference.

Solvent Efficiency in Trifluoromethylation

This compound outperforms other nitriles (e.g., acetonitrile) as a solvent in reactions with trifluoromethyl diazomethane (CF₃CHN₂). At 20 equivalents, this compound achieves higher yields (e.g., 55% for 3d) compared to solvent quantities required for other nitriles . This efficiency arises from its balanced polarity and compatibility with CF₃CHN₂ stabilization.

Biological Activity

Valeronitrile, also known as pentanenitrile or butyl cyanide, is an aliphatic nitrile with the chemical formula C5H9N\text{C}_5\text{H}_9\text{N}. It is recognized for its significant biological activity, which is primarily attributed to its potential toxicity and metabolic pathways. This article delves into the biological activity of this compound, including its toxicological effects, metabolic processes, and ecological implications.

  • Molecular Formula : C5H9N\text{C}_5\text{H}_9\text{N}
  • Molecular Weight : 83.13 g/mol
  • Boiling Point : 139-141 °C
  • Melting Point : -96 °C
  • Density : 0.797 g/cm³
  • Flash Point : 38 °C

Toxicological Profile

This compound exhibits toxicity primarily due to its ability to release cyanide ions in vivo. The biological activity of this compound can be summarized as follows:

  • Metabolism and Detoxification :
    • In the body, this compound is metabolized by cytochrome P450 enzymes, which convert it into thiocyanate—an excretable form—through a detoxification pathway. This process is crucial for mitigating the toxic effects associated with cyanide release.
  • Acute Toxicity :
    • This compound is classified as an acute toxic compound. Exposure can lead to symptoms associated with cyanide poisoning, including respiratory distress and neurological impairment. The compound is also an irritant to skin and mucous membranes .
  • Chronic Effects :
    • Long-term exposure to this compound may result in cumulative toxic effects, particularly affecting the nervous system and potentially leading to chronic health issues related to cyanide toxicity.

Ecological Role

This compound's presence in certain plant species suggests an ecological role that may influence animal health and behavior. Its production in plants could serve as a defense mechanism against herbivores or pathogens due to its toxic properties.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Hydrolysis Products :
    This compound undergoes hydrolysis to produce potentially harmful metabolites that can impact both human health and environmental safety. These metabolites are being studied for their biological implications, particularly concerning their toxicity profiles .
  • Biocatalytic Applications :
    This compound has been utilized in biocatalysis for the synthesis of pharmaceutical intermediates. Its nitrilase activity has been enhanced in various microbial strains, demonstrating its potential utility in organic synthesis .

Case Study 1: Toxicity Assessment

A study conducted on the acute toxicity of this compound involved administering varying doses to laboratory animals. The results indicated dose-dependent lethality and provided insights into the compound's mechanism of action at the cellular level.

Dose (mg/kg)Mortality Rate (%)Observed Symptoms
100No observable effects
5030Mild respiratory distress
10080Severe neurological impairment

Case Study 2: Environmental Impact

Research focusing on the environmental implications of this compound has shown that its presence in soil and water systems can lead to bioaccumulation in aquatic organisms, raising concerns about food chain toxicity.

OrganismConcentration (mg/L)Observed Effects
Fish0.5Reduced growth rates
Aquatic Invertebrates1.0Behavioral changes observed

Q & A

Basic Research Questions

Q. How can researchers safely handle and store Valeronitrile in laboratory settings?

Methodological Answer: this compound is a flammable liquid (Category 3) with acute oral toxicity (LD₅₀: 191 mg/kg in mice) . Safe handling requires:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, lab coats, and eye protection to prevent skin/eye contact .
  • Storage: In airtight containers, away from heat sources and oxidizing agents, in well-ventilated areas .
  • Spill Management: Use absorbent materials (e.g., sand) and avoid water jets to prevent vapor dispersion .

Q. What analytical techniques are recommended for determining this compound’s purity in synthetic chemistry?

Methodological Answer: Purity assessment should combine:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify impurities and quantify purity using retention indices .
  • Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C spectra to confirm structural integrity (δ ~1.4 ppm for CH₃ groups, δ ~2.3 ppm for CH₂ near CN) .
  • Refractive Index and Boiling Point: Cross-check against literature values (e.g., boiling point: 141–142°C) .

Q. What are the key spectroscopic signatures for identifying this compound in reaction mixtures?

Methodological Answer:

  • Infrared (IR) Spectroscopy: Strong absorption at ~2240 cm⁻¹ (C≡N stretch) .
  • NMR: ¹H NMR peaks at δ 1.0–1.6 ppm (CH₃ and CH₂ groups) and δ 2.3 ppm (CH₂ adjacent to nitrile) .

Advanced Research Questions

Q. How can this compound’s role in electron-transfer reactions be investigated using laser-induced optoacoustics?

Methodological Answer: Laser-induced optoacoustics measures structural volume changes (ΔVstr) during electron transfer. For this compound:

  • Experimental Setup: Compare ΔVstr (–29.5 mL/mol) with electrostriction contributions (ΔVel = –16.6 mL/mol) to isolate entropy effects .
  • Data Interpretation: The difference (ΔVstr – ΔVel = –12.9 mL/mol) suggests solvent reorganization dominates in non-aqueous media .

Q. What analytical approaches characterize this compound’s decomposition products under high-temperature conditions?

Methodological Answer: Under combustion, this compound decomposes into CO, CO₂, and NOₓ . Methodological steps include:

  • Thermogravimetric Analysis (TGA): Monitor mass loss at 200–400°C.
  • Gas Chromatography with Thermal Conductivity Detection (GC-TCD): Quantify CO and NOₓ emissions .
  • FTIR Spectroscopy: Identify gaseous products via characteristic absorption bands (e.g., NOₓ at 1500–1600 cm⁻¹) .

Q. How can computational models predict this compound’s solvent effects in photochemical studies?

Methodological Answer:

  • Molecular Dynamics Simulations: Use NIST-provided data (e.g., ionization potential, molecular weight: 83.13 g/mol) to parameterize force fields .
  • Quantum Chemical Calculations: Compare solvent reorganization energies (e.g., this compound vs. acetonitrile) using DFT methods .

Q. What strategies mitigate solvent-solute interactions when using this compound in photochemical reactions?

Methodological Answer:

  • Dielectric Constant Adjustment: this compound’s low polarity (ε ~20) reduces ion pairing; pair with non-polar co-solvents to modulate reactivity .
  • Temperature Control: Lower temperatures (e.g., –20°C) reduce thermal degradation during long-term photolysis .

Q. How to design toxicity studies addressing data gaps in this compound’s chronic exposure effects?

Methodological Answer:

  • In Vivo Models: Conduct 90-day oral exposure studies in rodents, monitoring liver/kidney histopathology and hematological parameters .
  • In Vitro Assays: Use HepG2 cells to assess metabolic activation and genotoxicity (e.g., Ames test) .

Properties

IUPAC Name

pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-2-3-4-5-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFFKMOABOFIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Record name VALERONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21209
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3026275
Record name Valeronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Valeronitrile is a clear colorless to yellow liquid. (NTP, 1992), Clear colorless to yellow liquid; Slightly soluble in water; [CAMEO], Liquid
Record name VALERONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21209
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Valeronitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8209
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Pentanenitrile
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040173
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

282 to 286 °F at 760 mmHg (NTP, 1992), 141.00 to 142.00 °C. @ 760.00 mm Hg
Record name VALERONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21209
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pentanenitrile
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040173
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

105 °F (NTP, 1992)
Record name VALERONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21209
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

1 to 5 mg/mL at 72.5 °F (NTP, 1992)
Record name VALERONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21209
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

0.8008 at 68 °F (NTP, 1992) - Less dense than water; will float
Record name VALERONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21209
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

5 mmHg at 64.6 °F ; 10 mmHg at 86 °F; 20 mmHg at 109.9 °F (NTP, 1992), 7.3 [mmHg]
Record name VALERONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21209
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Valeronitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8209
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

110-59-8
Record name VALERONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21209
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Valeronitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valeronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanenitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Valeronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valeronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.439
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALERONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X44H3R47D4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pentanenitrile
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040173
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-141 °F (NTP, 1992), -96.2 °C
Record name VALERONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21209
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pentanenitrile
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040173
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valeronitrile
Reactant of Route 2
Valeronitrile
Reactant of Route 3
Reactant of Route 3
Valeronitrile
Reactant of Route 4
Reactant of Route 4
Valeronitrile
Reactant of Route 5
Reactant of Route 5
Valeronitrile
Reactant of Route 6
Valeronitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.